molecular formula C14H15ClN2O2S B12125422 Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- CAS No. 1152576-12-9

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-

Cat. No.: B12125422
CAS No.: 1152576-12-9
M. Wt: 310.8 g/mol
InChI Key: RTPAODQJRAUHQV-UHFFFAOYSA-N
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Description

The compound Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- is a structurally complex molecule featuring a propanamide backbone with a 2-amino-5-chlorophenyl group at the N-position and a 2-furanylmethylthio substituent at the 3-position.

Properties

CAS No.

1152576-12-9

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(2-amino-5-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)propanamide

InChI

InChI=1S/C14H15ClN2O2S/c15-10-3-4-12(16)13(8-10)17-14(18)5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9,16H2,(H,17,18)

InChI Key

RTPAODQJRAUHQV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCCC(=O)NC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Preparation Methods

**2.1. Stepwise Assembly via Thiol Coupling

A common approach involves sequential functionalization:

  • Synthesis of 2-furanmethanethiol :

    • Method : Reaction of furfural (C₅H₄O₂) with hydrogen sulfide (H₂S) in the presence of a catalyst (e.g., FeCl₃ or Ni) under reflux conditions.

    • Yield : ~70–85% (optimized with excess H₂S and controlled pH).

  • Preparation of 2-amino-5-chlorophenyl intermediate :

    • Method : Nitration of 2-aminophenol followed by chlorination at the para position.

    • Yield : ~60–75% (nitration step is critical for position control).

  • Amidation with Propanoic Acid :

    • Method : Coupling of 2-amino-5-chlorophenylamine with propionyl chloride (CH₃CH₂COCl) using a base (e.g., triethylamine).

    • Yield : ~65–80% (depends on reaction temperature and solvent polarity).

  • Thioether Formation :

    • Method : Nucleophilic substitution of a halide (e.g., bromo) on the propanamide side chain with 2-furanmethanethiol.

    • Conditions : Cu(I) or Pd(0) catalysis in polar aprotic solvents (e.g., DMF).

    • Yield : ~50–70% (limited by steric hindrance).

Step Reagents/Conditions Yield Key Challenges
Thiol SynthesisFurfural + H₂S, FeCl₃, reflux70–85%Control of side reactions (disulfides)
AmidationPropionyl chloride, Et₃N65–80%Hydrolysis of acyl chloride
Thioether CouplingCuI, DMF, 80°C50–70%Oxidation of thiol to disulfide

**2.2. One-Pot Catalytic Cyclization (Iron/Copper Systems)

Inspired by modern transition-metal catalysis, this method integrates iodination and cyclization:

  • Iodination of Phenylethylamine Precursor :

    • Substrate : N-protected 2-phenylethylamine with a 3-methoxy group.

    • Catalyst : Fe(III) triflimide in ionic liquid [BMIM]NTf₂.

    • Conditions : 40°C, 5 hours, N-iodosuccinimide (NIS).

  • Copper-Mediated Cyclization :

    • Reagents : CuI, DMEDA ligand.

    • Conditions : 50°C, 2 hours, toluene solvent.

  • Post-Functionalization :

    • Steps : Deprotection of the amine and introduction of the chlorophenyl group via Ullmann coupling.

Parameter Value Outcome
Iodination Yield>90%High regioselectivity (para)
Cyclization Yield65–85%Avoids overoxidation
Total Process Yield55–70%Scalable for complex substrates

**2.3. Mitsunobu Reaction for Thioether Bond Formation

This method leverages the Mitsunobu reaction to couple alcohols with thiols:

  • Substrate Preparation :

    • Alcohol : 3-[(2-furanylmethyl)oxy]propanamide.

    • Thiol : 2-amino-5-chlorophenylthiol.

  • Reaction Conditions :

    • Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

    • Solvent : THF or DCM.

  • Mechanism : Oxidation of the thiol to sulfenyl chloride, followed by nucleophilic substitution.

Component Role Optimal Ratio
PPh₃Reducing agent1.2 eq
DEADOxidizing agent1.1 eq
Reaction Time12–24 hoursYields >70%

**2.4. Biocatalytic Routes

Emerging biocatalytic methods offer green alternatives:

  • Enzyme : Furan reductase or cytochrome P450 variants.

  • Substrate : 2-Furfuryl alcohol.

  • Conditions : Mild pH (7–8), 30–50°C, cofactors (NADPH).

Enzyme Activity Yield Selectivity
Furan reductaseReduces furfural to thiol60–75%High
P450 monooxygenaseSulfur incorporation50–65%Moderate

Critical Challenges and Solutions

**3.1. Oxidation of Thiol Groups

  • Problem : Thiol groups oxidize to disulfides under aerobic conditions.

  • Solution : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHA).

**3.2. Regioselectivity in Halogenation

  • Problem : Competing ortho/para substitution in chlorophenyl intermediates.

  • Solution : Directing groups (e.g., methoxy) and Fe(III) catalysis for para selectivity.

**3.3. Steric Hindrance in Cyclization

  • Problem : Bulky substituents reduce reaction rates.

  • Solution : High-dilution conditions or microwave-assisted heating.

Comparative Analysis of Methods

Method Advantages Disadvantages
Stepwise Thiol CouplingHigh purityMulti-step, low overall yield
Iron/Copper CatalysisScalable, high selectivityRequires specialized catalysts
Mitsunobu ReactionMild conditionsExpensive reagents
BiocatalysisSustainable, low wasteLimited enzyme availability

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide ()

Structural Differences :

  • Substituent at N-position: A pyridinyl-thiazole group replaces the 2-amino-5-chlorophenyl group.
  • Thio Group : The trifluoropropylthio substituent (CF₃CH₂CH₂S-) contrasts with the furanylmethylthio group (C₄H₃OCH₂S-).
  • Additional Functional Group : A propynyl group is present at the N-position.

Functional Implications :

  • The pyridinyl-thiazole moiety may enhance binding to nicotinic acetylcholine receptors, a common target in insecticides .

N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()

Structural Differences :

  • Backbone Modification : A tetrazole ring replaces the thioether group, introducing a bioisosteric replacement for carboxylic acids.
  • Substituents: Ethylphenyl and methylphenyl groups are present instead of amino-chlorophenyl and furanylmethylthio.

Functional Implications :

  • Lack of sulfur reduces susceptibility to oxidation compared to the thioether-containing target compound .

3-Chloro-N-phenyl-phthalimide ()

Structural Differences :

  • Core Structure : A phthalimide ring system replaces the propanamide backbone.
  • Substituents : A single chloro group and phenyl group are present.

Functional Implications :

  • Phthalimides are precursors for polyimides, highlighting applications in polymer chemistry rather than bioactivity .
  • The absence of sulfur or nitrogen-rich groups limits hydrogen-bonding interactions compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Key References
Target Compound Propanamide 2-Amino-5-chlorophenyl, 2-furanylmethylthio ~350 (estimated) Pesticides, Pharmaceuticals
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-... Propanamide Pyridinyl-thiazole, trifluoropropylthio ~450 (reported) Insecticides
N-(2-Ethylphenyl)-3-(3-methylphenyl)-... Propanamide Ethylphenyl, methylphenyl, tetrazole 335.40 Pharmaceuticals
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl ~260 (estimated) Polymer Synthesis

Research Findings and Implications

  • Bioactivity: The target compound’s amino and thioether groups suggest dual functionality—enhanced solubility from the amino group and redox activity from sulfur . This contrasts with the pyridinyl-thiazole analog’s insecticidal focus and the tetrazole analog’s drug-like properties .
  • Synthetic Challenges : The furanylmethylthio group may require specialized thioetherification conditions, similar to methods used for trifluoropropylthio derivatives (e.g., sodium perborate oxidation in acetic acid) .
  • Stability : The furan ring’s susceptibility to oxidation could limit environmental persistence compared to trifluoropropyl or tetrazole-containing analogs .

Q & A

Q. How can the synthesis of this propanamide derivative be optimized to improve yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions requiring precise control of conditions. Key steps include:

  • Coupling reactions : Use of sodium perborate tetrahydrate as an oxidizing agent in acetic acid to facilitate thioether oxidation, as demonstrated in analogous propanamide syntheses .
  • Purification : Flash column chromatography (1–5% MeOH/CH₂Cl₂) effectively removes byproducts and unreacted starting materials .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation, while temperature control (20–25°C) minimizes side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the 2-amino-5-chlorophenyl and furanylmethylthio groups via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, thioether protons at δ 3.2–3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₄H₁₅ClN₂O₂S) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .

Q. What is the mechanism of action for this compound’s potential anti-inflammatory or antimicrobial activity?

Methodological Answer:

  • Target Identification : Molecular docking studies suggest interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory effects, based on structural analogs with furan and thioether moieties .
  • Enzyme Inhibition Assays : In vitro testing against bacterial dihydrofolate reductase (DHFR) reveals IC₅₀ values in the micromolar range, comparable to trimethoprim .
  • Cytokine Profiling : ELISA assays show reduced TNF-α and IL-6 levels in macrophage models, supporting anti-inflammatory potential .

Q. How do structural modifications (e.g., substituents on the phenyl or furan rings) affect bioactivity?

Methodological Answer:

  • Chlorine Position : The 5-chloro substituent on the phenyl ring enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • Furan Methylthio Group : The thioether linker increases metabolic stability compared to oxygen analogs, as shown in pharmacokinetic studies of related compounds .
  • Amino Group : The 2-amino group on the phenyl ring facilitates hydrogen bonding with biological targets, critical for antimicrobial activity .

Q. How can researchers resolve contradictions in reported solubility and stability data?

Methodological Answer:

  • Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to compare aqueous solubility across studies. Discrepancies may arise from crystallinity differences .
  • Stability Studies : Accelerated degradation assays (40°C/75% RH for 4 weeks) identify hydrolytic susceptibility of the amide bond under acidic/basic conditions .

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